N-Phenyl-1H-benzotriazole-5-carboxamide
Description
Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-phenyl-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-13(14-10-4-2-1-3-5-10)9-6-7-11-12(8-9)16-17-15-11/h1-8H,(H,14,18)(H,15,16,17) |
InChI Key |
QGJUFKXPWDTDEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=NNN=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
Substituent Effects on Activity
- Electron-Withdrawing Groups : The nitro group in ’s pyrazole derivative increases electrophilicity, likely enhancing reactivity in agrochemical synthesis . In contrast, the trifluoromethyl group in improves metabolic stability and lipophilicity, critical for drug design .
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound may favor π-π stacking interactions in protein binding, whereas benzyl () or ethyl-linked substituents () could alter solubility and membrane permeability .
Pharmacological and Industrial Relevance
- Nitro-Substituted Pyrazoles () : Used as intermediates in pesticide synthesis due to their reactivity and stability under harsh conditions .
- Benzothiazole Derivatives () : Explored for anticancer and antimicrobial activities, leveraging the benzothiazole moiety’s affinity for biological targets .
- Trifluoromethylated Compounds () : Valued in medicinal chemistry for their resistance to oxidative metabolism, as seen in FDA-approved drugs like celecoxib .
Preparation Methods
Acid Chloride Intermediate Formation
The synthesis begins with 1H-benzotriazole-5-carboxylic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). For example:
Coupling with Aniline Derivatives
The acid chloride reacts with aniline or substituted anilines under basic conditions:
-
Reagents : Acid chloride, aniline (1.2 equiv), triethylamine (TEA, 2 equiv).
-
Conditions : Stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours.
Table 1: Direct Amidation Parameters
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps |
| Solvent | DCM or THF | THF improves solubility |
| Base | TEA vs. Pyridine | Pyridine reduces side reactions |
Nucleophilic Aromatic Substitution (NAS)
Halogen Displacement Strategy
Patented methods describe substituting halogen atoms at the 5-position of benzotriazole with phenylcarboxamide groups:
Nitration-Reduction Sequences
A three-step approach involves:
-
Nitration : Introducing nitro groups using HNO₃/H₂SO₄ at 0°C.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) to form amino intermediates.
-
Cyclization : Sodium nitrite (NaNO₂) in acetic acid to form the benzotriazole core.
Table 2: NAS Reaction Outcomes
| Step | Key Reagents | Yield (%) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 88 |
| Reduction | H₂, 5% Pd/C | 90 |
| Cyclization | NaNO₂, AcOH | 82 |
Coupling Reagent-Mediated Synthesis
EDCI/HOBt System
Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) enable efficient amide bond formation:
TiCl₄-Promoted Condensation
Titanium tetrachloride (TiCl₄) facilitates direct coupling without pre-activation:
Table 3: Coupling Agent Performance
| Reagent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| EDCI/HOBt | 24 | 94 |
| TiCl₄/Pyridine | 2 | 98 |
Polymer-Supported Catalysis
Wang Resin-Bound Intermediates
Benzotriazole-5-carboxylic acid is anchored to Wang resin via ester linkages, enabling stepwise amidation:
PEG-Based Soluble Polymers
Polyethylene glycol (PEG) supports improve reaction homogeneity:
One-Pot Synthesis Strategies
Tandem Cyclization-Amidation
A unified protocol combines benzotriazole formation and amidation:
Microwave-Assisted Routes
Microwave irradiation reduces reaction times:
Optimization Strategies and Challenges
Protective Group Management
Solvent and Temperature Effects
Q & A
Q. What statistical approaches validate reproducibility in dose-response studies of benzotriazole carboxamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
